molecular formula C8H13N3 B577560 N2-isopropylpyridine-2,4-diamine CAS No. 1250407-50-1

N2-isopropylpyridine-2,4-diamine

Cat. No.: B577560
CAS No.: 1250407-50-1
M. Wt: 151.213
InChI Key: MACWQXHOWAMWRH-UHFFFAOYSA-N
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Description

N2-Isopropylpyridine-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H13N3. It is a derivative of pyridine, featuring an isopropyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-isopropylpyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with isopropyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dimethylformamide or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride are employed to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: N2-Isopropylpyridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may yield partially or fully reduced derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides, sulfonyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.

Major Products:

Scientific Research Applications

N2-Isopropylpyridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-isopropylpyridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which can influence the compound’s efficacy and selectivity .

Comparison with Similar Compounds

    N2-Isopropylpyridine-2,3-diamine: Similar in structure but with amino groups at the second and third positions.

    2,4-Diaminopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    N2-Methylpyridine-2,4-diamine: Features a methyl group instead of an isopropyl group, which may affect its steric and electronic properties.

Uniqueness: N2-Isopropylpyridine-2,4-diamine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can also affect its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-N-propan-2-ylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACWQXHOWAMWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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